Cas no 173614-88-5 ((4β,5β,6α,22R)-4,5,6,27-Tetrahydroxy-22,26-epoxyergosta-2,24-diene-1,26-dione)

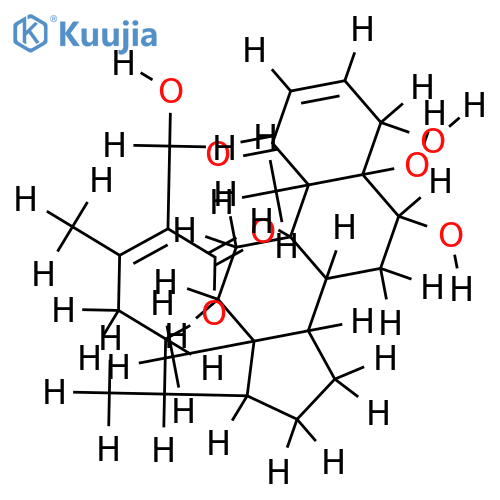

173614-88-5 structure

商品名:(4β,5β,6α,22R)-4,5,6,27-Tetrahydroxy-22,26-epoxyergosta-2,24-diene-1,26-dione

(4β,5β,6α,22R)-4,5,6,27-Tetrahydroxy-22,26-epoxyergosta-2,24-diene-1,26-dione 化学的及び物理的性質

名前と識別子

-

- (20S,22R)-4beta,5beta,6alpha,27-tetrahydroxy-1-oxo-with-2,24-dienolide

- (20S,22R)-4beta,5beta,6alpha,27-tetrahydroxy-1-oxowitha-2,24-dienolide

- (20S,22R)-4β,5β,6α,27-Tetrahydroxy-1-oxowitha-2,24-dienolide

- 2,3-Dehydrosomnifericin

- 2,3-didehydrosomnifericin

- (4β,5β,6α,22R)-4,5,6,27-Tetrahydroxy-22,26-epoxyergosta-2,24-diene-1,26-dione

- CS-0032278

- HY-N5069

- 173614-88-5

- FS-7447

- E88830

- (2R)-5-(hydroxymethyl)-4-methyl-2-[(1S)-1-[(4S,5S,6S,8S,9S,10R,13S,14S,17R)-4,5,6-trihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,3-dihydropyran-6-one

- CHEMBL2047416

- AKOS040760195

- DA-49254

- (6R)-6-[(1S)-1-[(1R,3aS,3bS,5S,5aS,6S,9aR,9bS,11aS)-5,5a,6-trihydroxy-9a,11a-dimethyl-9-oxo-1H,2H,3H,3aH,3bH,4H,5H,6H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]ethyl]-3-(hydroxymethyl)-4-methyl-5,6-dihydropyran-2-one

-

- インチ: 1S/C28H40O7/c1-14-11-21(35-25(33)17(14)13-29)15(2)18-5-6-19-16-12-24(32)28(34)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31-32,34H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24-,26+,27-,28+/m0/s1

- InChIKey: MYGPMUHRIQQNSB-DAKZBPTQSA-N

- ほほえんだ: [C@@]12([C@]3([H])CC[C@]([H])([C@H](C)[C@@]4([H])CC(C)=C(CO)C(=O)O4)[C@]3(CC[C@]1([H])[C@@]1([C@](O)([C@@H](O)C2)[C@@H](O)C=CC1=O)C)C)[H]

計算された属性

- せいみつぶんしりょう: 488.27740361g/mol

- どういたいしつりょう: 488.27740361g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 7

- 重原子数: 35

- 回転可能化学結合数: 3

- 複雑さ: 986

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 11

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 124Ų

じっけんとくせい

- 色と性状: Powder

(4β,5β,6α,22R)-4,5,6,27-Tetrahydroxy-22,26-epoxyergosta-2,24-diene-1,26-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN1205-10mg |

2,3-Didehydrosomnifericin |

173614-88-5 | 10mg |

¥ 3720 | 2024-07-20 | ||

| TargetMol Chemicals | TN1205-1 ml * 10 mm |

2,3-Didehydrosomnifericin |

173614-88-5 | 1 ml * 10 mm |

¥ 2590 | 2024-07-20 | ||

| TargetMol Chemicals | TN1205-10mg |

2,3-Didehydrosomnifericin |

173614-88-5 | 10mg |

¥ 3720 | 2024-07-24 | ||

| TargetMol Chemicals | TN1205-10 mg |

2,3-Didehydrosomnifericin |

173614-88-5 | 98% | 10mg |

¥ 3,720 | 2023-07-11 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1205-1 mL * 10 mM (in DMSO) |

2,3-Didehydrosomnifericin |

173614-88-5 | 1 mL * 10 mM (in DMSO) |

¥ 2590 | 2023-09-08 | ||

| TargetMol Chemicals | TN1205-1 ml * 10 mm |

2,3-Didehydrosomnifericin |

173614-88-5 | 1 ml * 10 mm |

¥ 2590 | 2024-07-24 | ||

| ChemFaces | CFN91969-10mg |

2,3-Didehydrosomnifericin |

173614-88-5 | >=98% | 10mg |

$338 | 2023-09-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1205-5 mg |

2,3-Didehydrosomnifericin |

173614-88-5 | 5mg |

¥4546.00 | 2022-04-26 |

(4β,5β,6α,22R)-4,5,6,27-Tetrahydroxy-22,26-epoxyergosta-2,24-diene-1,26-dione 関連文献

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

173614-88-5 ((4β,5β,6α,22R)-4,5,6,27-Tetrahydroxy-22,26-epoxyergosta-2,24-diene-1,26-dione) 関連製品

- 4770-00-7(3-cyano-4-nitroindole)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:173614-88-5)2,3-Didehydrosomnifericin

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ